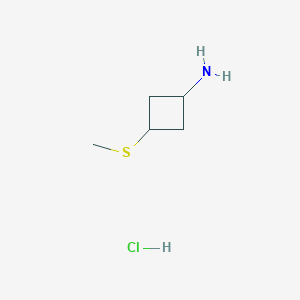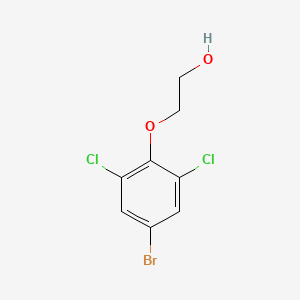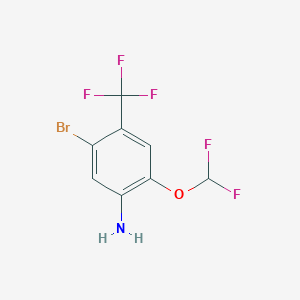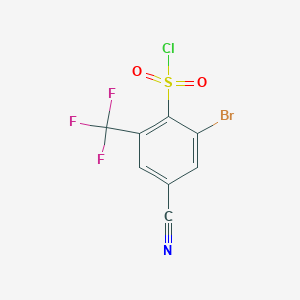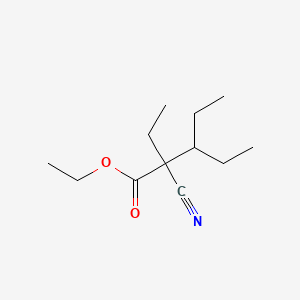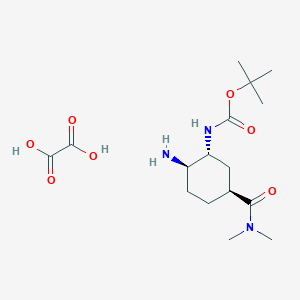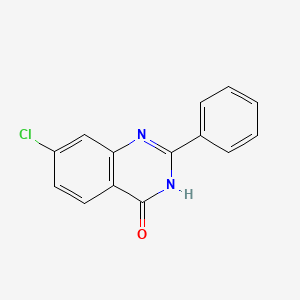
7-Chloro-2-phenylquinazolin-4(3H)-one
Vue d'ensemble
Description
7-Chloro-2-phenylquinazolin-4(3H)-one, or 7-Cl-2-PQ, is a synthetic organic compound that is primarily used in the laboratory for scientific research. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. The purpose of
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Evaluation
A study by Anand et al. (2011) synthesized a series of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones and evaluated them for antimicrobial and antitubercular activity. The findings indicated significant activity against Mycobacterium tuberculosis and both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an effective agent against bacterial and mycobacterial targets (Anand, Narasimhan, Chandran, & Jayaveera, 2011).
Anticancer Activity
Noolvi and Patel (2013) reported on the synthesis and characterization of 3-(substituted benzylideneamino)-7-chloro-2-phenylquinazolin-4(3H)-one derivatives. These compounds demonstrated notable activity against the CNS SNB-75 Cancer cell line, suggesting potential as antitumor agents (Noolvi & Patel, 2013).
Application in Dye Synthesis
Patel and Patel (2011) focused on synthesizing novel monoazo quinazolinone-based reactive dyes with good dyeing properties and pharmacological activity, including antimicrobial properties. This study shows the utility of 7-Chloro-2-phenylquinazolin-4(3H)-one in developing dyes with additional biological activities (Patel & Patel, 2011).
Anti-inflammatory and Analgesic Potential
Mahato, Shrivastava, and Shanthi (2017) synthesized 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones and assessed them for anti-inflammatory and analgesic properties. Preliminary evaluations indicated moderate to significant activity compared to standard drugs, demonstrating the compound's therapeutic potential in these areas (Mahato, Shrivastava, & Shanthi, 2017).
Antibacterial Agents
Another study by Mahato, Shrivsatava, and Shanthi (2015) involved synthesizing 7-chloro-2,3-disubstituted-4(3H)-quinazolinones and evaluating them as antibacterial agents. The study highlighted the interaction of these compounds with DNA gyrase protein, suggesting their effectiveness as antibacterial agents (Mahato, Shrivsatava, & Shanthi, 2015).
Propriétés
IUPAC Name |
7-chloro-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSBXSUAJILPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenylquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 7-Chloro-2-phenylquinazolin-4(3H)-one have been explored for anticonvulsant activity and what were the outcomes?
A1: Researchers synthesized a series of novel quinazoline derivatives based on the 7-Chloro-2-phenylquinazolin-4(3H)-one scaffold. They introduced various substituents at the 3-position of the quinazolinone ring. [] This modification aimed to investigate the Structure-Activity Relationship (SAR) and identify structural features crucial for anticonvulsant activity. Notably, compound 3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one (compound 48) exhibited the most potent anticonvulsant activity within the series. Importantly, this compound also displayed relatively low neurotoxicity and a favorable safety profile in the median lethal dose test compared to the reference drugs. [] These findings suggest that the 2-aminophenyl substituent at the 3-position plays a significant role in enhancing the anticonvulsant activity of this class of compounds.
Q2: Besides anticonvulsant activity, have other biological activities been explored for derivatives of 7-Chloro-2-phenylquinazolin-4(3H)-one?
A2: Yes, researchers have also explored the antibacterial potential of 7-Chloro-2-phenylquinazolin-4(3H)-one derivatives. [] Specifically, they synthesized a series of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones, utilizing 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one as the starting material. [] This involved reacting it with various amines in the presence of formaldehyde. To understand the potential mechanism of action, researchers performed molecular docking studies with DNA gyrase protein. [] The results indicated that these compounds interact with DNA gyrase, suggesting a potential mechanism for their antibacterial activity. Further in silico analysis, including toxicity prediction, blood-brain barrier permeability, and drug-likeness properties, was performed to evaluate their potential as drug candidates. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

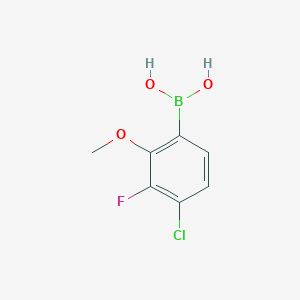

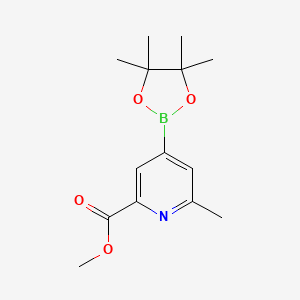
![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)

